3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Description
3-(1H-Indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide (IUPAC name) is a synthetic small molecule characterized by three key structural motifs:
- Propanamide linker: A three-carbon chain with an amide group, enhancing solubility and enabling hydrogen bonding.
- 4-(2-Oxopyrrolidin-1-yl)phenyl substituent: A pyrrolidinone-containing aromatic group that may influence pharmacokinetics and target binding.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H21N3O2/c25-20(12-7-15-14-22-19-5-2-1-4-18(15)19)23-16-8-10-17(11-9-16)24-13-3-6-21(24)26/h1-2,4-5,8-11,14,22H,3,6-7,12-13H2,(H,23,25) |
InChI Key |
JCFGUGQTUHQUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The pyrrolidinone moiety can be introduced through a subsequent reaction involving the appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone moiety.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds with indole and pyrrolidine moieties often exhibit anticancer activity. The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, it may interact with specific molecular targets involved in tumor growth and survival pathways.
2. Antioxidant Activity
The antioxidant properties of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide are significant as they can mitigate oxidative stress, a contributor to various diseases including cancer and neurodegenerative disorders. Studies have shown that similar compounds can scavenge free radicals effectively, leading to reduced cellular damage.
3. Neurological Applications
Given the structural similarities to known psychoactive compounds, this molecule may influence neurotransmitter systems. Investigations into its effects on serotonin receptors or other neurobiological targets could provide insights into its potential use in treating mood disorders or neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide and its biological activity is crucial for optimizing its efficacy. The indole ring is known for its ability to interact with various biological targets, while the pyrrolidine moiety may enhance bioavailability and receptor binding affinity.
Table 1: Structure-Activity Relationship Insights
| Structural Feature | Activity Implication |
|---|---|
| Indole Ring | Anticancer and antioxidant activity |
| Pyrrolidine Moiety | Improved binding affinity and solubility |
| Amide Linkage | Stability and metabolic profile |
Case Studies
1. Anticancer Efficacy Study
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide to evaluate their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency.
2. Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found that treatment with 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide significantly reduced markers of oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidinone moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Anti-Chagas Disease Agents (CYP51 Inhibitors)
Compounds 3n , 3o , 3p , and 3q () share the indole-propanamide scaffold but differ in substituents:
| Compound | Substituent | Yield | Key Features |
|---|---|---|---|
| 3n | 3-Phenylpropanamido, pyridin-4-yl | 73% | High yield; phenyl group enhances hydrophobicity. |
| 3q | 3-(4-Trifluoromethylphenyl)propanamido | 17% | Low yield due to bulky CF₃ group; improved metabolic stability. |
Comparison :
Formyl Peptide Receptor (FPR) Agonists
Compounds (S)-9e () and (S)-9c () feature ureido linkages instead of propanamide:
| Compound | Substituent | Molecular Weight (MS) | Activity |
|---|---|---|---|
| (S)-9e | 4-Methoxyphenylureido, pyridinylcyclohexylmethyl | 524 | Selective FPR agonist |
| (S)-9c | Phenylcyclohexylmethyl | 523 | Moderate FPR activity |
Comparison :
Anticancer and Sulfonamide Derivatives
Compounds 6a , 7 , and 8 () incorporate sulfonamide groups:
| Compound | Structure | Yield | Application |
|---|---|---|---|
| 6a | Thioureido-propanoic acid | 95.7% | High yield; sulfonamide enhances hydrogen bonding. |
| 8 | Propenamide with dimethylpyrrolyl | 28% | Low yield due to complex synthesis. |
Comparison :
- The target compound lacks sulfonamide groups, which are critical for DNA topoisomerase inhibition in anticancer analogs.
- Its pyrrolidinone moiety may offer alternative hydrogen-bonding interactions for target binding .
Dopamine D₂ Receptor Antagonists
Compound 1 () contains a benzoxazinone ring:
- Structure : 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide.
- Features: Benzoxazinone improves π-π stacking; trifluoromethyl enhances lipophilicity.
Comparison :
Cycloalkylated and Bulky Substituent Analogs
Compounds from and include cyclohexyl and cycloheptyl groups:
Comparison :
- The target compound’s 2-oxopyrrolidin-1-yl group provides a balance between hydrophobicity and polarity, avoiding extreme solubility issues .
Biological Activity
3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic compound that integrates an indole moiety with a pyrrolidine derivative, indicating potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Indole Moiety : A bicyclic structure that is known for its role in various biological activities, including anticancer and antimicrobial properties.
- Pyrrolidine Derivative : This part may contribute to neuroprotective effects and influence the compound's interaction with biological targets.
Molecular Formula : C22H23N3O2
Molecular Weight : 361.4 g/mol
Biological Activity Overview
Research indicates that compounds similar to 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exhibit significant biological activities, such as:
- Anticancer Activity : Indole derivatives are often associated with anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Neuroprotective Effects : The pyrrolidine component could enhance neuroprotective actions, making it a candidate for treating neurodegenerative diseases.
The mechanisms through which 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to induce apoptosis in cancer cells.
- Modulation of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in cancer progression or neurodegeneration.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds. Below is a summary of relevant findings:
Pharmacological Studies
Pharmacological studies are essential to determine the therapeutic potential of 3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide. These studies typically assess:
- Cytotoxicity : Evaluating the compound's ability to kill cancer cells while sparing healthy cells.
- Selectivity Index : Understanding the selectivity of the compound for cancer cells versus normal cells is crucial for therapeutic applications.
Future Directions
Further research is necessary to explore:
- In Vivo Studies : To confirm the efficacy and safety of this compound in living organisms.
- Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
